tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(3-ethoxy-3-oxoprop-1-ynyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-7,10H2,1-4H3/t11-/m0/s1 |
InChI Key |
PBXZNRBXEYZVAB-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C#CC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Backbone and Boc Protection
- Starting Material: A suitable chiral amino acid derivative or chiral pyrrolidine precursor is employed to ensure the (S)-configuration at the 2-position.
- Protection: The nitrogen atom of pyrrolidine is protected using tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
- Conditions: The reaction is typically carried out at 0 °C to room temperature over several hours to ensure complete Boc protection without racemization.
Installation of the 3-Ethoxy-3-oxoprop-1-yn-1-yl Side Chain
- Key Intermediate: The 3-ethoxy-3-oxoprop-1-yn-1-yl moiety can be introduced via an alkynylation reaction or through the condensation of an ethyl acetoacetate derivative with an alkynyl halide.
- Typical Reaction: A nucleophilic substitution or addition reaction where the pyrrolidine ring’s 2-position (activated by the Boc group and ring strain) reacts with an ethoxy-substituted acyl or alkynyl reagent.
- Catalysts and Reagents: Use of strong bases such as potassium tert-butoxide or sodium hydride to deprotonate the pyrrolidine and facilitate nucleophilic attack; palladium catalysts may be used in coupling reactions.
- Solvents: Anhydrous THF or 1,4-dioxane under inert atmosphere (nitrogen or argon) to prevent side reactions.
- Temperature: Reactions are often conducted at low temperatures (-78 °C) initially, then warmed to ambient or slightly elevated temperatures (up to 100 °C) to drive the reaction to completion.
Example Experimental Procedure (Adapted from Related Pyrrolidine Derivative Syntheses)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Boc Protection | Pyrrolidine derivative + Boc2O, Et3N, DCM, 0 °C to RT, 4 h | 90-95 | Ensures N-Boc protection with stereochemical retention |
| 2. Alkynylation | Boc-protected pyrrolidine + ethyl 3-bromo-3-oxopropanoate, KOtBu, THF, -78 °C to RT | 75-85 | Installation of ethoxy-oxo-alkynyl side chain |
| 3. Purification | Flash chromatography on silica gel, gradient elution (0-30% EtOAc in hexane) | - | Yields pure tert-butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate |
Analytical and Characterization Data
- Molecular Formula: C14H23NO5
- Molecular Weight: 285.34 g/mol
- IUPAC Name: tert-butyl 3-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
- Spectroscopic Data:
- [^1H NMR](pplx://action/followup): Signals corresponding to tert-butyl group (singlet ~1.4 ppm), ethoxy protons (triplet and quartet around 1.2 and 4.1 ppm), pyrrolidine ring protons (multiplets 2.0-3.5 ppm), and alkynyl protons.
- [^13C NMR](pplx://action/followup): Characteristic peaks for carbonyl carbons (~170-180 ppm), alkynyl carbons (~80-90 ppm), and tert-butyl carbons (~28 ppm).
- Mass Spectrometry: Molecular ion peak at m/z 285 corresponding to the molecular weight.
- Chirality Confirmation: Optical rotation or chiral HPLC to confirm (S)-configuration.
Notes on Reaction Optimization and Challenges
- Stereochemical Control: Maintaining the (S)-configuration requires low-temperature conditions and mild bases to avoid racemization.
- Reagent Purity: Use of anhydrous solvents and freshly distilled reagents improves yield and purity.
- Side Reactions: Potential side reactions include over-alkylation or hydrolysis of sensitive groups; inert atmosphere and dry conditions mitigate these.
- Scale-Up Considerations: Reactions involving strong bases and low temperatures require careful temperature control and quenching protocols for larger scale synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | Chiral pyrrolidine derivative | Ensures stereochemistry |
| Boc Protection | Boc2O, Et3N, DCM, 0 °C to RT | High yield, mild conditions |
| Alkynylation Reagent | Ethyl 3-bromo-3-oxopropanoate | Introduces ethoxy-oxo-alkynyl |
| Base | Potassium tert-butoxide or NaH | Strong base for deprotonation |
| Solvent | Anhydrous THF or 1,4-dioxane | Dry, inert atmosphere |
| Temperature | -78 °C to RT or up to 100 °C | Controls reaction rate, selectivity |
| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexane |
| Yield | 75-95% (overall) | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate
- CAS Number : 1185884-92-7
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- Storage : Requires storage at 2–8°C in a sealed, dry environment .
Structural Features :
The compound consists of a chiral (S)-pyrrolidine ring substituted at the 2-position with a propargyl ester group (3-ethoxy-3-oxoprop-1-yn-1-yl). The tert-butoxycarbonyl (Boc) group at the 1-position provides steric protection and enhances stability during synthetic modifications.
Structural Comparisons
The following table highlights structural differences and similarities with analogous pyrrolidine derivatives:
Key Observations :
- The propargyl ester in the target compound enables click chemistry or cycloaddition reactions, contrasting with the spiro-indole and peptide-linked derivatives, which are tailored for specific biological interactions .
- The Boc group is a common protective feature across all compounds, ensuring stability during synthesis .
Physical and Spectroscopic Properties
Spectroscopic Insights :
Biological Activity
Introduction
tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate, with CAS No. 1185884-92-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.32 g/mol |
| Purity | ≥95% |
| Storage Conditions | Sealed in dry, 2-8°C |
Biological Activity Overview
-
Mechanism of Action
- The compound's structure suggests potential interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. Specific studies have indicated that pyrrolidine derivatives can modulate signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
-
Pharmacological Effects
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its ability to inhibit certain pro-inflammatory cytokines has been noted in vitro, making it a candidate for further exploration in inflammatory disease models.
-
Case Studies and Research Findings
- In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, related compounds were shown to significantly reduce virulence factor secretion by Gram-negative bacteria, which could be extrapolated to infer similar potential for this compound .
- Another investigation highlighted the importance of structural modifications in pyrrolidine derivatives, which could enhance their biological activity against specific targets, including cancer cells and bacterial pathogens .
Research Data Table
Discussion
The biological activity of this compound is still under investigation, with promising preliminary findings suggesting its potential as an anti-inflammatory and antibacterial agent. The structure-function relationship remains a critical area for future research to elucidate how modifications to the pyrrolidine backbone can enhance therapeutic efficacy.
The compound this compound shows significant promise based on initial studies regarding its biological activities. Further research is warranted to fully understand its mechanisms of action and potential therapeutic applications.
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl (S)-2-(3-ethoxy-3-oxoprop-1-yn-1-yl)pyrrolidine-1-carboxylate, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves multi-step procedures starting from pyrrolidine derivatives. A common approach includes:
Cyclization : Use of nitrogen-containing acetals/ketals under basic conditions (e.g., NaH or KOtBu in THF) to form the pyrrolidine ring .
Functionalization : Introduction of the ethoxy-oxopropynyl group via nucleophilic substitution or coupling reactions. For example, coupling with propargyl bromide derivatives in the presence of DIPEA (diisopropylethylamine) and CH₂Cl₂ as solvent .
Optimization Tips :
- Control reaction temperature (0°C to RT) to minimize side reactions.
- Use anhydrous solvents and inert atmospheres (Ar/N₂) to prevent oxidation.
- Monitor progress via LC-MS or TLC to identify incomplete conversions .
Q. What are the most common chemical reactions involving this compound, and what reagents are typically employed?
- Methodological Answer : Key reactions include:
- Oxidation : Dess–Martin periodinane or KMnO₄ to convert alkyne/propargyl groups to ketones or carboxylic acids .
- Reduction : NaBH₄ or LiAlH₄ for selective reduction of carbonyl groups .
- Nucleophilic Substitution : Amines or thiols reacting with the ethoxy-oxo group under basic conditions (e.g., Et₃N in DCM) .
Example : Reaction with benzylamine to form amide derivatives, monitored by HRMS and purified via flash chromatography .
Q. How is this compound utilized in drug discovery pipelines?
- Methodological Answer : It serves as a chiral building block for:
- Peptide Mimetics : Incorporation into protease inhibitors via coupling with amino acids (e.g., HBTU-mediated amide bond formation) .
- Biological Probes : Functionalization with fluorophores (e.g., FITC) for tracking target engagement in cellular assays .
- Kinase Inhibitors : The pyrrolidine scaffold is modified to enhance binding affinity to ATP pockets .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound, particularly at the (S)-configured pyrrolidine center?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline-derived starting materials to enforce stereochemistry .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control enantiomeric excess .
- Analytical Validation : Confirm configuration via:
- Optical Rotation : Compare [α]₂₅ᴅ values with literature (e.g., −55.0 for related compounds) .
- Chiral HPLC : Use columns like Chiralpak AD-H to resolve enantiomers .
Q. What strategies resolve contradictions in spectroscopic data (e.g., split NMR signals) for derivatives of this compound?
- Methodological Answer : Split signals in ¹H NMR (e.g., broad peaks at δ 3.5–4.0 ppm) often arise from restricted rotation of the Boc group or diastereomerism. Solutions include:
- Variable-Temperature NMR : Heat samples to 50–60°C to coalesce rotameric peaks .
- Derivatization : Convert dynamic groups (e.g., free amines) to stable derivatives (e.g., trifluoroacetates) .
- DFT Calculations : Model predicted chemical shifts to assign ambiguous signals .
Q. How can researchers design bioactivity assays to evaluate the therapeutic potential of this compound?
- Methodological Answer :
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins (e.g., kinases) .
- Cellular Uptake : Label with ¹⁴C or ³H isotopes to quantify permeability in Caco-2 monolayers .
- In Vivo Efficacy : Administer derivatives in rodent models of inflammation (e.g., carrageenan-induced paw edema) with dose optimization via PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
